Hexanoyl Docetaxel Metabolite M4
Description
Contextualizing Docetaxel (B913) Biotransformation in Research
Docetaxel is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system, particularly the CYP3A4 and CYP3A5 isoenzymes. nih.govdrugbank.com This metabolic process involves the oxidation of the docetaxel molecule, leading to the formation of several metabolites. drugbank.comresearchgate.net The primary route of elimination for both the parent drug and its metabolites is through feces, with a smaller percentage excreted in the urine. nih.govdrugbank.com Research into the biotransformation of docetaxel is crucial as it helps to understand the variability in patient responses and the potential for drug-drug interactions. nih.gov For instance, substances that inhibit or induce CYP3A4 activity can significantly alter the clearance of docetaxel, thereby affecting its efficacy and toxicity. nih.gov
The Role of Metabolite Research in Understanding Drug Fate and Interactions
The study of drug metabolites is fundamental to the broader field of pharmacokinetics, which examines how the body absorbs, distributes, metabolizes, and excretes a drug (ADME). cfpie.comgsconlinepress.com Metabolite research provides a detailed picture of a drug's "life" within the body, revealing the chemical modifications it undergoes. cfpie.com This understanding is critical for several reasons. Firstly, it helps to determine the active and inactive forms of a drug, as some metabolites may retain pharmacological activity while others are inert. gsconlinepress.com Secondly, it elucidates the pathways of drug elimination, which is vital for predicting how long a drug will remain in the system. cfpie.compharmamodels.net Finally, identifying the enzymes responsible for metabolism, such as the CYP450 family, is key to predicting and avoiding adverse drug-drug interactions. pharmamodels.netbcm.edu
Properties
Molecular Formula |
C₄₉H₅₉NO₁₆ |
|---|---|
Molecular Weight |
917.99 |
Origin of Product |
United States |
Structural Elucidation and Isomeric Relationships of Hexanoyl Docetaxel Metabolite M4
Derivation and Proposed Chemical Structure of Hexanoyl Docetaxel (B913) Metabolite M4
Hexanoyl Docetaxel Metabolite M4 is a derivative of docetaxel, a member of the taxane (B156437) family of diterpenoids. The chemical name for this compound is (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-acetoxy-9-(((2R,3S)-3-(5,5-dimethyl-2,4-dioxooxazolidin-3-yl)-2-(hexanoyloxy)-3-phenylpropanoyl)oxy)-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca alentris.orgnih.govbenzo[1,2-b]oxet-12-yl benzoate. alentris.orgaquigenbio.com This nomenclature indicates a specific chemical structure where a hexanoyl group (a six-carbon acyl chain) is attached to the core docetaxel molecule.
The molecular formula for this compound is C49H59NO16, and it has a molecular weight of approximately 918 g/mol . alentris.org The proposed structure suggests that this compound is likely a synthetic or semi-synthetic derivative of docetaxel, or potentially a less common metabolite. The core tetracyclic taxane ring structure of docetaxel remains intact, with the key modification being the esterification of the hydroxyl group at the C2' position of the N-tert-butoxycarbonyl-3-phenylisoserine side chain with hexanoic acid. This specific structural modification distinguishes it from the primary, more commonly studied docetaxel metabolites.
Relationship to Other Docetaxel Metabolites (M1, M2, M3) and Stereochemical Considerations
In humans, docetaxel is primarily metabolized by the cytochrome P450 enzymes CYP3A4 and CYP3A5 into four main metabolites, designated as M1, M2, M3, and M4. Current time information in Bangalore, IN. The metabolic pathway begins with the hydroxylation of the tert-butyl group on the C13 side chain of docetaxel, forming the alcohol metabolite M2. nih.govCurrent time information in Bangalore, IN. Subsequent oxidation of M2 leads to an unstable aldehyde, which then undergoes cyclization to form two stereoisomeric hydroxyoxazolidinones, M1 and M3. nih.govCurrent time information in Bangalore, IN. The metabolite M4 is then formed through the oxidation of M1 and M3. nih.govCurrent time information in Bangalore, IN.
The stereochemistry of these metabolites is a critical aspect of their structure. The conversion of the unstable aldehyde to M1 and M3 results in a mixture of diastereomers. synzeal.com This inherent stereochemical complexity is a hallmark of docetaxel metabolism.
This compound, with its hexanoyl group at the C2' position, is structurally distinct from the primary metabolites M1, M2, M3, and the canonical M4. While the core taxane structure is shared, the hexanoyl modification is not part of the primary metabolic pathway described above. This suggests that "this compound" may not be a direct metabolic product in the same vein as M1-M4 but rather a specifically named derivative for research purposes. It is also important to note the commercial availability of "Hexanoyl Docetaxel Metabolites M1 and M3 (Mixture of Diastereomers)", which further underscores the focus on creating specific, modified versions of docetaxel metabolites for analytical and research applications. synzeal.com
Isomeric Purity and Characterization Challenges in Research
The characterization of docetaxel and its derivatives is inherently challenging due to their complex, multi-chiral structures. The synthesis and purification of this compound to a high degree of isomeric purity present significant hurdles. The presence of multiple stereocenters means that a large number of stereoisomers are theoretically possible, and controlling the stereochemistry during synthesis is a complex task.
The availability of this compound as a reference standard is crucial for analytical method development, validation, and quality control applications in pharmaceutical research. aquigenbio.com The use of techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are essential for the separation, identification, and quantification of docetaxel and its metabolites, including specific derivatives like the hexanoyl variant. nih.gov The development of these analytical methods requires pure reference materials to ensure accuracy and reliability.
Enzymatic Pathways and Mechanisms of Hexanoyl Docetaxel Metabolite M4 Formation
Identification of Key Cytochrome P450 Isoenzymes in Docetaxel (B913) Metabolism (CYP3A4/5)
The biotransformation of docetaxel is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes, with the CYP3A subfamily playing a central role. aacrjournals.org Specifically, CYP3A4 and CYP3A5 have been identified as the primary isoenzymes responsible for metabolizing docetaxel. nih.govnih.gov In vitro studies using human liver microsomes have demonstrated that CYP3A4 is the main catalyst in docetaxel's metabolism. nih.govpharmgkb.org The activity of CYP3A4 has been shown to be the most significant independent variable in predicting the clearance of docetaxel from the body. nih.gov While CYP3A5 also contributes to this process, it exhibits a tenfold lower affinity for docetaxel compared to CYP3A4. nih.gov The significant inter-individual variability in the expression and activity of these enzymes is a major factor contributing to the differences in docetaxel exposure and response among patients. aacrjournals.org
Sequential Oxidation Processes Leading to Hexanoyl Docetaxel Metabolite M4
The generation of this compound is the culmination of a series of oxidative reactions. The initial and principal metabolic step is the hydroxylation of the tert-butyl group on the C13 side chain of docetaxel, a reaction catalyzed by CYP3A enzymes. nih.govaacrjournals.org This primary metabolite, hydroxydocetaxel, is then subject to further oxidation. aacrjournals.org In humans, docetaxel is metabolized into four main metabolites: M1, M2 (hydroxydocetaxel), M3, and M4. The formation of M4 occurs through the oxidation of its precursor metabolites, M1 and M3. nih.gov This multi-step oxidative process ultimately leads to the formation of this compound.
Enzyme Kinetics and Substrate Affinity in In Vitro Systems
In vitro studies utilizing human liver microsomes have provided valuable insights into the enzyme kinetics of docetaxel metabolism. The Michaelis-Menten constant (Km), which reflects the substrate concentration at half-maximal reaction velocity, for docetaxel hydroxylation by human liver microsomes has been determined to be approximately 2 μM. nih.govaacrjournals.org This indicates a high affinity of the CYP3A enzymes for docetaxel. The maximum reaction velocity (Vm) values for docetaxel metabolism were found to be comparable to those for the formation of a major paclitaxel (B517696) metabolite, M4 (p-hydroxy-phenyl C3' paclitaxel). nih.govaacrjournals.org These kinetic parameters underscore the efficiency of CYP3A-mediated metabolism of docetaxel.
Enzymatic Induction and Inhibition Studies Affecting M4 Formation in In Vitro Models
The formation of docetaxel metabolites, including the precursors to M4, is significantly influenced by the induction and inhibition of CYP3A enzymes. In vitro models have been instrumental in elucidating these interactions.
Inhibitors: Potent inhibitors of CYP3A, such as ketoconazole (B1673606), midazolam, and erythromycin, have been shown to strongly reduce the formation of hydroxydocetaxel, the initial metabolite. nih.govaacrjournals.org For instance, ketoconazole co-administration has been observed to decrease docetaxel clearance by 49%. nih.govnih.gov Midazolam also effectively inhibits docetaxel metabolism. nih.govaacrjournals.org Similarly, erythromycin, a known CYP3A4 inhibitor, has been demonstrated to reduce docetaxel metabolism. nih.govaacrjournals.orgnih.gov
Inducers: Conversely, inducers of CYP3A enzymes can accelerate docetaxel metabolism. Pre-treatment with barbiturates has been shown to markedly stimulate docetaxel hydroxylation. aacrjournals.org Rifampicin, a potent inducer of CYP3A4, is also known to enhance the metabolism of CYP3A4 substrates. nih.gov Dexamethasone, often used as a premedication with docetaxel, has been identified as a predictor of docetaxel clearance, suggesting its role as a mild inducer of CYP3A. nih.gov
These studies highlight the critical importance of considering concomitant medications that can modulate CYP3A activity when administering docetaxel, as they can significantly impact the metabolic pathway leading to M4 formation.
Comparative Enzymatic Metabolism and Interactions with Related Taxoids (e.g., Paclitaxel Metabolite M4)
Comparisons between the metabolism of docetaxel and the related taxoid, paclitaxel, reveal both similarities and key differences. While both drugs are metabolized by CYP enzymes, the primary isoenzymes involved differ. Docetaxel metabolism is mainly driven by CYP3A4/5, whereas paclitaxel is primarily metabolized by CYP2C8, with a lesser contribution from CYP3A4/5. researchgate.netnih.gov
Despite this, there is a significant interaction between the two drugs at the level of CYP3A-mediated metabolism. In vitro studies have shown a highly positive correlation (r = 0.929) between the hydroxylation of docetaxel and the formation of paclitaxel's metabolite M4 (p-hydroxyphenyl C3′ paclitaxel), which is also formed by CYP3A. nih.govaacrjournals.org Furthermore, docetaxel has been found to abolish the hydroxylation of paclitaxel to its M4 metabolite, while paclitaxel, in turn, significantly reduces the hydroxylation of docetaxel. nih.govaacrjournals.org This suggests a competitive inhibition between the two taxoids for the active site of the CYP3A enzyme.
Advanced Analytical Methodologies for the Characterization and Quantification of Hexanoyl Docetaxel Metabolite M4 in Research Matrices
Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays
The development and validation of robust analytical methods are crucial for accurately measuring drug metabolites. For Hexanoyl Docetaxel (B913) Metabolite M4 and other docetaxel metabolites, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard. nih.govunil.ch These assays offer high sensitivity and selectivity, which are essential for quantifying the low concentrations of metabolites typically found in biological samples. nih.gov
A key aspect of developing an LC-MS/MS assay is the sample preparation. Techniques like liquid-liquid extraction or solid-phase extraction are often employed to isolate the analytes from the complex matrix of plasma or other biological fluids. For instance, one method utilized liquid-liquid extraction with a 90% extraction efficiency for docetaxel and its metabolites. nih.gov Another critical component is the use of an appropriate internal standard, such as paclitaxel (B517696), a structural analog of docetaxel, to ensure accuracy and precision. nih.gov
Validation of these assays is performed according to stringent international guidelines. This process involves assessing parameters such as linearity, accuracy, precision, selectivity, and stability. A validated LC-MS/MS method for docetaxel and its four main metabolites (M1, M2, M3, and M4) demonstrated a lower limit of quantification (LLOQ) of 0.5 ng/mL for all analytes, with a linear calibration curve range of 0.5-1000 ng/mL. nih.gov The precision and accuracy of such methods are typically within 15% for concentrations above the LLOQ. nih.gov Another study reported an LLOQ of 0.25 ng/mL for docetaxel and its metabolites. nih.gov
Utilization of High-Resolution Mass Spectrometry for Structural Confirmation (e.g., LC/MSn)
High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC/MSn), plays a pivotal role in the structural confirmation of metabolites like Hexanoyl Docetaxel Metabolite M4. While tandem mass spectrometry (MS/MS) is excellent for quantification, HRMS provides the high mass accuracy needed to determine the elemental composition of a molecule, thus confirming its identity.
The fragmentation patterns generated in the mass spectrometer are unique to the structure of the molecule. By analyzing these patterns, researchers can elucidate the structure of unknown metabolites. For docetaxel, which is metabolized by CYP3A4/5 enzymes, several metabolites are formed through hydroxylation and subsequent oxidation. drugbank.com LC/MSn allows for the detailed study of these biotransformation pathways. For example, the retention times of docetaxel and its metabolites can be initially assessed using an LC/UV assay, with subsequent peak identification performed by LC/MSn. nih.gov This powerful combination provides unequivocal evidence for the proposed structures of the metabolites.
Chromatographic Separation Techniques (e.g., LC/UV, RP-HPLC) for Metabolite Profiling
Before the widespread adoption of mass spectrometry, and still valuable for certain applications, chromatographic techniques coupled with ultraviolet (UV) detection were the primary methods for metabolite profiling. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a robust and reliable method for separating docetaxel and its metabolites. nih.govnih.govoup.com
In a typical RP-HPLC setup, a C18 column is used to separate the compounds based on their hydrophobicity. nih.govoup.com The mobile phase usually consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. nih.govjidps.com The separated compounds are then detected by a UV detector at a specific wavelength, typically around 227-230 nm for taxanes. nih.govnih.gov
| Parameter | LC-MS/MS | RP-HPLC-UV |
| Sensitivity | High (LLOQ ~0.5 ng/mL) nih.gov | Moderate (LOQ ~1 nM) nih.gov |
| Selectivity | High | Moderate |
| Application | Quantification in biological matrices nih.gov | Metabolite profiling, quantification of higher concentration samples nih.gov |
| Detector | Mass Spectrometer | UV Detector nih.gov |
| Column | C18 or similar | C18 nih.govoup.com |
| Internal Standard | Paclitaxel or stable isotope-labeled standard nih.govunil.ch | Paclitaxel nih.gov |
Challenges in Quantification and the Establishment of Correction Factors for Differential Ionization
A significant challenge in the quantification of multiple metabolites using a single LC-MS/MS method is the potential for differential ionization between the parent drug and its metabolites. nih.gov The efficiency with which a molecule is ionized in the mass spectrometer's source can vary depending on its chemical structure. This means that even if the concentration of a metabolite is the same as the parent drug, the signal intensity in the mass spectrometer may be different.
To address this, correction factors must be established. nih.gov This is typically done by first generating the metabolites, for example, through microsomal incubations. nih.gov These metabolites are then isolated and quantified using a different, independent method, such as LC/UV, where the response is less dependent on the specific chemical structure. nih.gov Once the concentrations of the isolated metabolites are known, they can be used to create their own calibration curves in the LC-MS/MS system. By comparing the response of the metabolites to the response of the parent drug at known concentrations, correction factors can be calculated. nih.gov These factors are then applied to the data from unknown samples to provide an accurate quantification of the metabolites. nih.gov
Stability Considerations of this compound in Research Samples and Standards
The stability of analytes in biological samples and in prepared standards is a critical factor for reliable quantification. Docetaxel and its metabolites have been found to be unstable in human plasma at ambient temperatures. nih.gov Therefore, proper handling and storage of samples are essential to prevent degradation.
Studies have shown that docetaxel is stable in human plasma for at least six months when stored at -30°C. nih.gov However, at room temperature, its stability is limited to a maximum of 15 hours. nih.gov For the metabolites, after storage for up to one year at -20°C, the recovered concentrations were within ±25% of the initial values, indicating a reasonable level of stability under these conditions. nih.gov When conducting research, it is crucial to perform stability studies under the specific conditions of the experiment to ensure the integrity of the results.
| Storage Condition | Docetaxel Stability in Plasma | Metabolite Stability in Plasma |
| Ambient Temperature | ≤ 15 hours nih.gov | Unstable nih.gov |
| -20°C | - | Recovered concentrations within ±25% after 1 year nih.gov |
| -30°C | ≥ 6 months nih.gov | - |
Application of Reference Standards in Analytical Method Development and Quality Control
Reference standards are indispensable for the development, validation, and routine use of analytical methods. aquigenbio.com For this compound, a high-quality reference standard is essential for accurate identification and quantification. These standards are used to create calibration curves, determine retention times, and optimize mass spectrometry parameters.
The availability of pure, well-characterized reference standards is often a limiting factor in metabolite quantification. nih.gov When a pure standard is not commercially available, it may need to be synthesized or isolated from biological matrices. nih.govsynzeal.com These in-house standards must then be thoroughly characterized to confirm their identity and purity. The use of reference standards is also a key component of quality control, ensuring the ongoing accuracy and reliability of the analytical method. aquigenbio.com These standards can often be traced back to pharmacopeial standards like those from the USP or EP. aquigenbio.com
Preclinical Investigations into the Metabolic Disposition of Hexanoyl Docetaxel Metabolite M4
In Vitro Biotransformation Studies in Hepatic Microsomal and Cellular Models (e.g., Human Liver Microsomes, Hepatocytes)
The biotransformation of docetaxel (B913), the parent compound of hexanoyl docetaxel, has been thoroughly investigated in various in vitro systems, providing a robust model for understanding the metabolic fate of its derivatives. Studies using human liver microsomes and hepatocytes have been instrumental in elucidating the primary metabolic pathways.
In these hepatic models, docetaxel is converted into four major metabolites, conventionally designated as M1, M2, M3, and M4. nih.govdrugbank.com This metabolic cascade is initiated and propagated by cytochrome P450-dependent monooxygenases. nih.govaacrjournals.org Specifically, enzymes belonging to the CYP3A subfamily, such as CYP3A4 and CYP3A5, play a pivotal role in this process. drugbank.comnih.govclinpgx.org The involvement of the CYP3A subfamily is confirmed by significant inhibition of docetaxel metabolism in the presence of typical CYP3A substrates and inhibitors like ketoconazole (B1673606), erythromycin, midazolam, and troleandomycin. nih.govaacrjournals.orgnih.gov
The metabolic process involves a series of successive oxidation reactions targeting the tert-butyl group on the C13 side chain of the docetaxel molecule. nih.govaacrjournals.orgresearchgate.netresearchgate.net The established biotransformation pathway is as follows:
Formation of M2: Docetaxel undergoes hydroxylation to form the metabolite M2 (Hydroxy-Docetaxel). drugbank.com This initial step is a primary hydroxylation of the isobutoxy side chain. drugbank.com
Formation of M1 and M3: The alcohol metabolite M2 is subsequently oxidized to form an unstable aldehyde. This intermediate then rapidly cyclizes to create two stereoisomeric hydroxyoxazolidinones, known as metabolites M1 and M3. drugbank.comresearchgate.net
Formation of M4: Metabolite M4 is formed through the further oxidation of metabolites M1 and M3. drugbank.com
This metabolic profile appears to be consistent across different individuals, although the rate of these transformations can vary significantly. nih.govaacrjournals.orgresearchgate.net
Evaluation of Metabolite Formation Rates in Diverse Biological Preparations
The rate of docetaxel metabolism, and consequently the formation of its metabolites, has been quantified in preclinical models, particularly in human liver microsomes. Enzyme kinetic studies reveal that the biotransformation process follows biphasic kinetics. nih.govresearchgate.net For the high-affinity site, key kinetic parameters have been determined, which are crucial for predicting the compound's hepatic clearance.
A large degree of quantitative variation in the rates of docetaxel biotransformation has been observed in studies using a human liver microsome library, with as much as an 8.9-fold difference between the highest and lowest rates. nih.govaacrjournals.orgresearchgate.net This highlights significant interindividual variability in metabolic capacity, which is largely attributed to differences in the expression and activity of CYP3A4 enzymes. nih.gov The rate of docetaxel hydroxylation shows a strong correlation with CYP3A content in microsomes. nih.gov
| Kinetic Parameter | Value | Biological System |
|---|---|---|
| Apparent Km (Michaelis constant) | 1.1 - 2 µM | Human Liver Microsomes |
| Vmax (Maximum reaction velocity) | 9.2 pmol/min/mg protein | Human Liver Microsomes |
| Intrinsic Metabolic Clearance (Vmax/Km) | 8.4 mL/min/g protein | Human Liver Microsomes |
Assessment of Potential for Further Metabolism or Degradation of Hexanoyl Docetaxel Metabolite M4 in Preclinical Models
Further Metabolism: The metabolic pathway of docetaxel itself provides clear evidence of sequential metabolism. As established, Metabolite M4 is the final product in a cascade that begins with the hydroxylation of the parent drug to M2, which is then converted to M1 and M3. drugbank.com The formation of M4 occurs via the oxidation of M1 and M3, demonstrating that these earlier metabolites are substrates for further enzymatic action. drugbank.com This indicates that once formed, M1 and M3 are not terminal metabolites but are further processed in hepatic systems.
Degradation: Beyond enzymatic metabolism, the chemical stability of the docetaxel structure has been assessed under various conditions. Forced degradation studies of docetaxel reveal its susceptibility to chemical breakdown, particularly under basic and acidic conditions. researchgate.net The primary degradation products often involve epimerization at the C-7 position, leading to the formation of compounds like 7-epi-docetaxel. researchgate.netnih.gov Other identified degradation products include 10-deacetyl baccatin (B15129273) III and 7-epi-10-oxo-docetaxel. researchgate.netnih.gov Given that Metabolite M4 retains the core taxane (B156437) structure of docetaxel, it is scientifically reasonable to predict that it would be susceptible to similar degradation pathways, such as epimerization, under relevant preclinical and physiological conditions.
Future Research Perspectives on Hexanoyl Docetaxel Metabolite M4
Unexplored Aspects of Enzymatic Biotransformation
The biotransformation of docetaxel (B913) is predominantly managed by the cytochrome P450 (CYP) enzyme system in the liver. pharmgkb.orgresearchgate.net Specifically, isoenzymes of the CYP3A subfamily, such as CYP3A4 and CYP3A5, are primarily responsible for its metabolism. nih.govresearchgate.net The main metabolic process involves the oxidation of the tert-butyl group on the C13 side chain of the docetaxel molecule. nih.govnih.gov This process leads to the formation of several major metabolites, often designated M1, M2, M3, and M4, which are essentially hydroxylated derivatives of the parent drug. nih.govnih.govnih.gov The primary metabolite results from the hydroxylation of the butyl group. nih.gov
The existence of "Hexanoyl Docetaxel Metabolite M4" introduces a significant layer of complexity to this known pathway. The "hexanoyl" group suggests that a hexanoic acid moiety has been attached to the molecule, a process of acylation. This raises critical, unexplored questions regarding its formation:
Enzymatic Machinery: The specific enzymes responsible for this hexanoylation have not been identified. While CYPs handle the oxidative metabolism, acyltransferases are typically responsible for adding acyl groups. Future research must aim to identify the specific acyltransferase(s) involved and determine their tissue distribution and expression levels.
Metabolic Sequence: It is currently unknown at what stage the hexanoyl group is added. Does this acylation occur on the parent docetaxel molecule before it undergoes oxidation by CYP3A4? Or is one of the primary hydroxylated metabolites, such as hydroxydocetaxel, the substrate for a subsequent acylation reaction? Elucidating this sequence is crucial for understanding the metabolic cascade.
Competition and Regulation: Investigating whether the hexanoylation pathway competes with the primary oxidative pathways is a key research goal. The factors that might regulate or induce this alternative biotransformation route, such as genetic polymorphisms in the involved enzymes or co-administration of other drugs, remain entirely unexplored.
Development of Novel Analytical Techniques for Enhanced Sensitivity and Specificity
The detection and quantification of docetaxel and its primary metabolites in biological matrices like human plasma have been successfully achieved using highly sensitive analytical methods. nih.govnih.gov The current gold standard is liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS). nih.govnih.gov These methods have demonstrated the ability to quantify docetaxel and its four main hydroxylated metabolites simultaneously, reaching a lower limit of quantification (LLOQ) of 0.5 ng/mL from just 100 µL of plasma. nih.gov Detection is often performed using positive-mode electrospray ionization (ESI) in the selected reaction monitoring (SRM) mode. nih.gov
However, a modified and likely low-abundance compound like this compound presents new analytical challenges that necessitate the development of novel techniques.
Enhanced Sensitivity: Given that this metabolite may be formed through a minor pathway, its concentration in plasma could be significantly lower than that of the primary metabolites, potentially falling below the current LLOQ. Future techniques must push the boundaries of sensitivity, perhaps through advances in micro-flow or nano-flow LC/MS/MS, which can reduce matrix effects and improve ionization efficiency.
High-Resolution Mass Spectrometry (HRMS): While SRM is excellent for quantifying known targets, it is less suited for identifying and confirming unknown or unexpected metabolites. The use of high-resolution mass spectrometers (e.g., Orbitrap or TOF) would provide highly accurate mass measurements, enabling the unambiguous identification of this compound in complex biological samples and helping to differentiate it from other isomers or background interferences.
Improved Sample Preparation: Research has shown that docetaxel metabolites can be unstable in human plasma at ambient temperatures. nih.gov The stability of the hexanoyl conjugate is unknown. Future work should focus on optimizing sample collection, handling, and extraction procedures to prevent the degradation of this specific metabolite, ensuring accurate quantification. This includes exploring novel solid-phase extraction sorbents or derivatization strategies to enhance stability and detection.
| Analytical Method | Analytes | Matrix | Sensitivity (LLOQ) | Key Findings |
| LC/MS/MS nih.gov | Docetaxel, M1, M2, M3, M4 | Human Plasma | 0.5 ng/mL | Simultaneous quantification achieved with high precision and accuracy. |
| LC/MS/MS nih.gov | Docetaxel, M1/M3, M2, M4 | Human Plasma | 0.25 ng/mL (Docetaxel) | Correction factors are needed to quantify metabolites using docetaxel standards due to different ionization efficiencies. Metabolites are unstable at room temperature. |
Investigation of Metabolic Flux and Compartmentalization in Complex In Vitro Systems
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a cell, providing a dynamic picture of cellular metabolism. While this has not been applied specifically to this compound, studies on the related taxane (B156437) paclitaxel (B517696) have shown that it can significantly redirect central carbon metabolism in cancer cells, increasing flux through the TCA cycle while decreasing anaerobic glycolysis. nih.gov This highlights the potential for taxanes and their metabolites to actively modulate cellular bioenergetics.
Future research on this compound would benefit immensely from the application of these advanced systems biology approaches.
13C-Metabolic Flux Analysis: Using stable isotope tracers, such as 13C-labeled glucose or glutamine, researchers could trace the metabolic fate of these core nutrients in cancer cells exposed to docetaxel. By analyzing the isotopic labeling patterns in downstream metabolites, one could determine how the formation and presence of this compound might alter metabolic fluxes throughout the central carbon network. This could reveal if this specific metabolite has a unique impact on cellular metabolism compared to the parent drug or its primary oxidative metabolites.
Subcellular Compartmentalization: The metabolic activities of a cell are not uniform but are separated into different compartments, such as the cytosol and mitochondria. nih.gov Future models of docetaxel metabolism must account for this compartmentalization. It is vital to investigate where this compound is formed, where it accumulates, and how it is transported between cellular compartments. This understanding is critical, as the metabolite's location will dictate its potential interactions with local enzymes and cellular machinery.
The Role of this compound in Comprehensive Metabolomic Studies of Docetaxel
Metabolomics aims to provide a global snapshot of all small-molecule metabolites within a biological system. A comprehensive metabolomic study of docetaxel must extend beyond the well-known primary metabolites to include minor and modified species, as these can provide crucial insights into the complete pharmacological profile of the drug.
The identification of this compound is a prime example of why this comprehensive approach is necessary.
Revealing Alternative Pathways: The existence of this metabolite definitively proves that the biotransformation of docetaxel is not limited to simple oxidation. It points to the activity of alternative or secondary metabolic pathways, such as acylation. A full metabolomic workup would seek to identify not only this metabolite but also other potential conjugates (e.g., glucuronides, sulfates) that may have been previously overlooked.
Explaining Inter-Individual Variability: The activity of metabolic enzymes, including CYPs and acyltransferases, can vary significantly between individuals due to genetic polymorphisms. nih.gov It is plausible that the pathway leading to this compound is more active in some patients than in others. By including this metabolite in comprehensive pharmacokinetic studies, researchers may be able to better explain inter-individual differences in docetaxel clearance, efficacy, or the presentation of specific side effects.
Biological Activity: The primary oxidative metabolites of docetaxel have been shown to have markedly reduced cytotoxic and myelotoxic properties compared to the parent drug. nih.gov The biological activity of this compound is completely unknown. It is essential for future studies to isolate or synthesize this compound and evaluate its activity. It could be inactive, or it could possess a unique activity profile, potentially contributing to either the therapeutic or toxic effects of docetaxel treatment. Comprehensive metabolomic studies provide the starting point for identifying such metabolites for further functional characterization.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for detecting Hexanoyl Docetaxel Metabolite M4 (C43H49NO15) in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting this compound due to its high sensitivity and specificity. Isotopically labeled internal standards (e.g., deuterated analogs like Docetaxel-d5 or M4-d6) should be used to correct for matrix effects and ionization variability. Sample preparation involves protein precipitation with acetonitrile followed by solid-phase extraction to isolate the metabolite . Validation parameters (e.g., linearity, precision, recovery) must adhere to FDA bioanalytical guidelines, with a lower limit of quantification (LLOQ) typically ≤1 ng/mL in plasma .
Q. How is this compound synthesized, and what structural features distinguish it from parent docetaxel?
- Methodological Answer : this compound is synthesized via enzymatic hydrolysis of docetaxel’s C-10 acetyl group, replaced by a hexanoyl moiety. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H and ¹³C NMR for acyl chain positioning) and high-resolution mass spectrometry (HRMS) to verify the molecular formula (C43H49NO15, MW 819.85). Key distinguishing features include the hexanoyl ester’s chemical shift at δ 2.35 ppm in ¹H NMR and a distinct fragmentation pattern in MS/MS (e.g., m/z 819 → 527) .
Q. What stability considerations are critical for storing this compound in laboratory settings?
- Methodological Answer : The metabolite is sensitive to hydrolysis and oxidation. For long-term storage, lyophilized samples should be kept at -80°C under inert gas (e.g., argon). In solution, use acetonitrile:water (1:1, v/v) with 0.1% formic acid to stabilize the ester bond. Regular stability testing under accelerated conditions (e.g., 40°C/75% RH for 14 days) is required to assess degradation products like 10-oxo-docetaxel .
Advanced Research Questions
Q. How do SAT domain enzymes influence the hexanoyl acylation pathway in docetaxel metabolism?
- Methodological Answer : SAT (Serine Acyl Transferase) domains in cytochrome P450 enzymes (e.g., CYP3A4) catalyze the hexanoyl transfer via a conserved catalytic triad (His-Ser-Asp). Structural studies using X-ray crystallography reveal that steric hindrance from a Phe/Tyr residue adjacent to the active site dictates acyl chain selectivity. Mutagenesis experiments (e.g., Phe→Ala substitutions) combined with molecular docking can elucidate substrate specificity. In vitro assays with recombinant CYP3A4 and deuterated hexanoyl-CoA are used to track kinetic parameters (Km, Vmax) .
Q. What experimental strategies resolve contradictions in reported pharmacokinetic (PK) data for this compound?
- Methodological Answer : Discrepancies in PK data (e.g., half-life variability) often arise from interspecies differences or assay variability. To address this:
- Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate human data from rodent studies.
- Validate cross-species metabolic stability using cryopreserved hepatocytes and microsomal incubations.
- Apply meta-analysis frameworks (e.g., PRISMA guidelines) to harmonize data from disparate studies, focusing on covariates like hepatic CYP3A4 activity and plasma protein binding .
Q. How can researchers design a robust in vitro model to study this compound’s role in drug resistance?
- Methodological Answer : Establish a co-culture system with cancer cell lines (e.g., A549 lung adenocarcinoma) and hepatic stellate cells (e.g., CFSC-3H) to mimic tumor-liver crosstalk. Use siRNA knockdown of efflux transporters (e.g., P-glycoprotein) to assess metabolite accumulation. Quantify resistance via IC50 shifts in docetaxel-treated cells pre-exposed to M4. Transcriptomic profiling (RNA-seq) can identify upregulated pathways like MAPK/ERK or ABC transporter genes .
Q. What computational tools predict this compound’s interactions with biological targets?
- Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) paired with binding free energy calculations (MM-PBSA) can model M4’s interactions with β-tubulin or albumin. ADMET predictors (e.g., SwissADME) evaluate permeability (LogP = 3.2) and plasma protein binding (>95%). For toxicity, use ProTox-II to assess hepatotoxicity risk based on structural alerts like ester hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
